molecular formula C6H8N2OS B2411366 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde CAS No. 2445786-24-1

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde

Cat. No.: B2411366
CAS No.: 2445786-24-1
M. Wt: 156.2
InChI Key: ALVGHOQUBRTYIP-UHFFFAOYSA-N
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Description

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 2-position and a methylsulfanyl group at the 5-position, along with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-oxobutanenitrile with methylthiohydrazine under acidic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-Methyl-5-methylsulfanylpyrazole-3-carboxylic acid.

    Reduction: 2-Methyl-5-methylsulfanylpyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

    2-Methyl-3-methylsulfanylpyrazole:

    5-Methylsulfanylpyrazole-3-carbaldehyde: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.

    2-Methyl-5-methylsulfanylpyrazole: Lacks the aldehyde group, reducing its potential for forming covalent bonds with biological targets.

Uniqueness: 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is unique due to the presence of both the aldehyde and methylsulfanyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a promising candidate for drug development and material science applications.

Properties

IUPAC Name

2-methyl-5-methylsulfanylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGHOQUBRTYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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